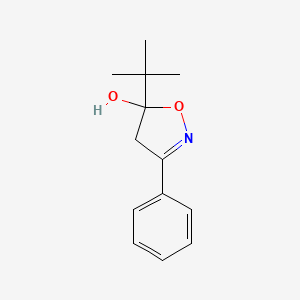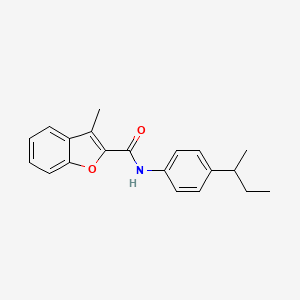![molecular formula C23H27N3O3 B5119787 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule inhibitor that has been found to exhibit promising results in the treatment of several diseases, including cancer and neurological disorders. In
作用機序
The mechanism of action of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone depend on the specific disease being targeted. In cancer, the compound has been found to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, it has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, it has been found to protect dopaminergic neurons and improve motor function.
実験室実験の利点と制限
One of the major advantages of using 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone in lab experiments is its high potency and selectivity. The compound has been found to exhibit minimal toxicity and side effects, making it an ideal candidate for further research. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone. One of the areas of focus is the development of novel therapeutic agents for the treatment of cancer and neurological disorders. Another area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to explore the potential applications of this compound in other fields of research, such as infectious diseases and immunology.
Conclusion:
In conclusion, 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone is a chemical compound that has shown promising results in the treatment of various diseases. The compound has been extensively studied for its potential applications in cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. The mechanism of action of the compound involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of these diseases. While there are limitations to using this compound in lab experiments, its high potency and selectivity make it an ideal candidate for further research and development.
合成法
The synthesis of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone involves a series of chemical reactions. One of the commonly used methods for the synthesis of this compound is the reaction between 3-(4-methoxyphenyl)-1-piperidinamine and 2-(3-bromoacetyl)isoindolin-1-one in the presence of a base. The reaction yields 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone as the final product.
科学的研究の応用
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit promising results in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound has also been used in the development of novel therapeutic agents for the treatment of bacterial and viral infections.
特性
IUPAC Name |
2-[3-[3-(4-methoxyanilino)piperidin-1-yl]-3-oxopropyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-10-8-18(9-11-20)24-19-6-4-13-25(16-19)22(27)12-14-26-15-17-5-2-3-7-21(17)23(26)28/h2-3,5,7-11,19,24H,4,6,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMQUTBLTLTVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Keto-3-[3-(p-anisidino)piperidino]propyl]isoindolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]amine](/img/structure/B5119705.png)
![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)


![2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5119756.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5119759.png)



![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119786.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B5119791.png)
![1-cyclohexyl-2-(4-methoxy-2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5119796.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5119802.png)